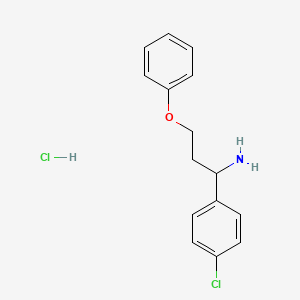

1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride

Vue d'ensemble

Description

“1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene” is a chemical compound with the molecular formula C15H16FNO . It’s used for research and development .

Molecular Structure Analysis

The molecular weight of “1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene” is 245.29 .Physical And Chemical Properties Analysis

The related compound “1-Amino-3-phenoxy-2-propanol” has a density of 1.1±0.1 g/cm3, a boiling point of 330.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique

Oxidation and Degradation Studies

The degradation of chlorobenzene, which is structurally related to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, has been studied extensively. Sedlak and Andren (1991) examined the degradation of chlorobenzene using Fenton's reagent. They found that chlorophenols and dichlorobiphenyls were the primary initial products, with oxidation pathways influenced by pH and the presence of oxygen (Sedlak & Andren, 1991).

Surface Functionalization and Stability

Aminosilanes, which include structures similar to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, are used to functionalize silica surfaces. Smith and Chen (2008) addressed the issue of loss of surface functionality in aminosilane-functionalized silica surfaces, focusing on factors like reaction conditions and the structural features of aminosilanes for enhanced hydrolytic stability (Smith & Chen, 2008).

Polymerization and Catalysis Research

Research on polymerization processes involving chlorobenzene derivatives has been conducted. Kloppenburg, Jones, and Bunz (1999) studied high-molecular-weight poly(p-phenyleneethynylenes) formation through alkyne metathesis, utilizing catalyst systems that included chlorophenol compounds (Kloppenburg, Jones, & Bunz, 1999).

Adsorption Studies

The adsorption behavior of hydroxyl- and amino-substituted aromatics to carbon nanotubes was explored by Chen, Duan, Wang, and Zhu (2008). This study is relevant as it examines the adsorptive interactions of compounds structurally similar to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride with carbon nanotubes (Chen, Duan, Wang, & Zhu, 2008).

Environmental and Analytical Applications

Mitoma, Kakeda, Simion, Egashira, and Simion (2009) investigated the reduction of chlorinated benzenes, which are related to 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride, under mild conditions. This study provides insights into the potential environmental and analytical applications of similar compounds (Mitoma, Kakeda, Simion, Egashira, & Simion, 2009).

Safety and Hazards

Propriétés

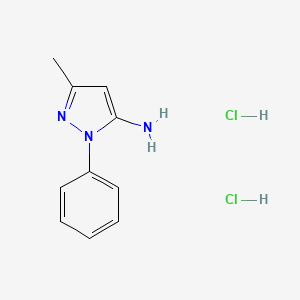

IUPAC Name |

1-(4-chlorophenyl)-3-phenoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNAORLVLUNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine dihydrochloride](/img/structure/B1522932.png)

![1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1522937.png)

![3-[(4-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1522942.png)

![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1522945.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1522946.png)

![4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride](/img/structure/B1522949.png)

![1-[(4-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522952.png)